

An In-depth Technical Guide to the Chemical Structure of Levofloxacin N-oxide

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Compound of Interest

Compound Name: Levofloxacin N-oxide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Levofloxacin N-oxide is a primary metabolite of the broad-spectrum fluoroquinolone antibiotic, levofloxacin. It is also identified as a degradation product of levofloxacin, particularly upon exposure to daylight.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **Levofloxacin N-oxide**, intended for researchers and professionals in drug development and related scientific fields.

Chemical Structure and Identification

Levofloxacin N-oxide is formed by the oxidation of the nitrogen atom on the methylpiperazinyl ring of levofloxacin. This structural modification results in the formation of an N-oxide functional group.

Chemical Name: (3S)-9-Fluoro-3-methyl-10-(4-methyl-4-oxido-1-piperazinyl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][2][4]benzoxazine-6-carboxylic acid

Synonyms: Levofloxacin Impurity C, (S)-4-(6-Carboxy-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-oxazino[2,3,4-ij]quinolin-10-yl)-1-methylpiperazine 1-oxide

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Physicochemical Properties

A summary of the key physicochemical properties of **Levofloxacin N-oxide** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₁₈ H ₂₀ FN ₃ O ₅	
Molecular Weight	377.37 g/mol	
CAS Number	117678-38-3	
Appearance	Off-White to Pale Green Solid	
Melting Point	>146°C (decomposes)	
Solubility	Slightly soluble in DMSO and Methanol (with sonication)	
pKa	5.19 ± 0.40 (Predicted)	

Synthesis of Levofloxacin N-oxide

An established method for the preparation of **Levofloxacin N-oxide** involves the direct oxidation of levofloxacin using a suitable oxidizing agent, such as hydrogen peroxide.

Experimental Protocol: Synthesis of Levofloxacin N-oxide

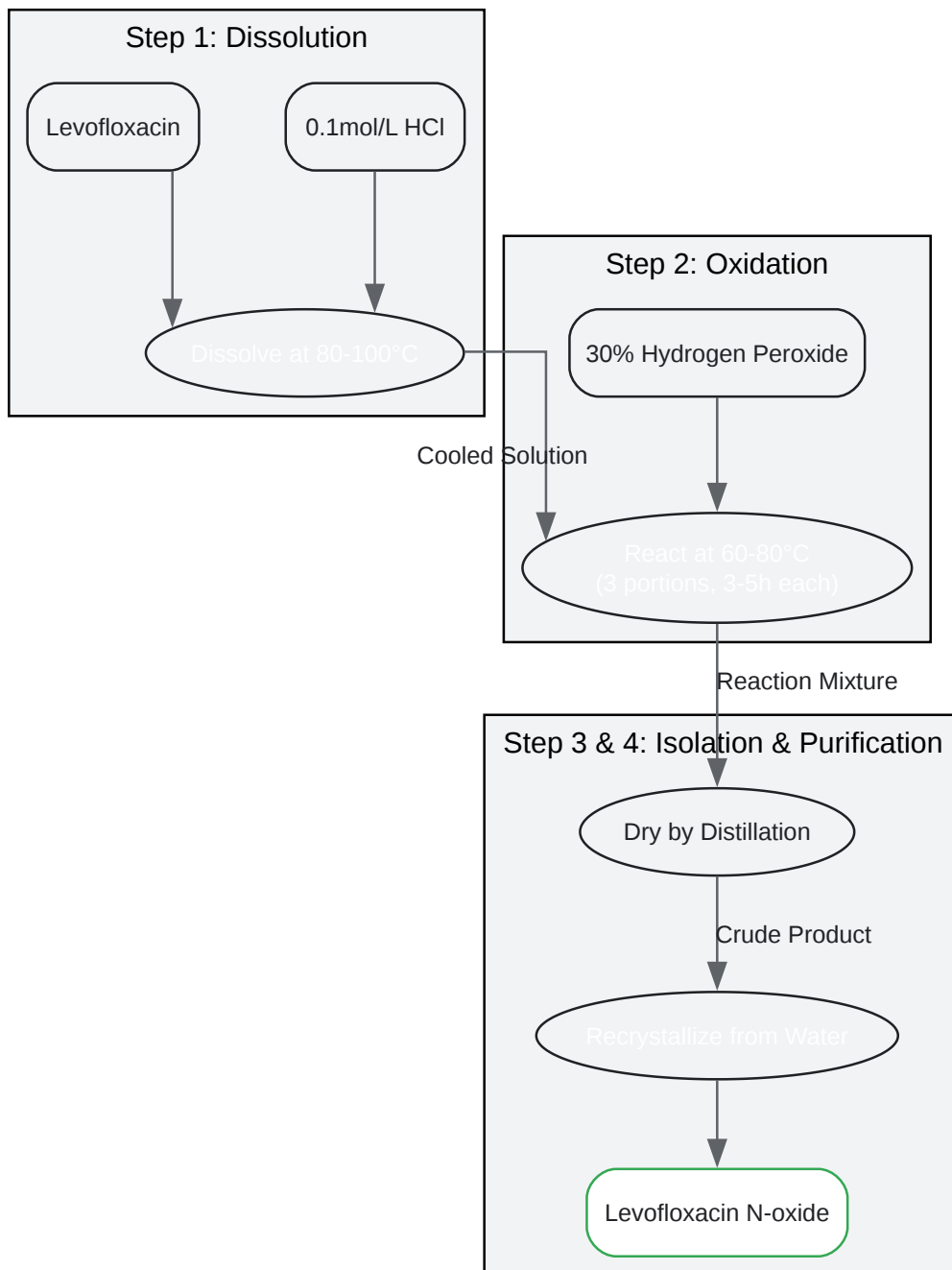
A patented method for the synthesis of **Levofloxacin N-oxide** is as follows:

- Dissolution: Levofloxacin (0.03 mol) is mixed with 500 mL of 0.1 mol/L hydrochloric acid solution. The mixture is heated to 80-100°C with stirring until complete dissolution.
- Oxidation: The solution is cooled to 60-80°C. 100 mL of 30% (w/w) hydrogen peroxide solution is added in three portions. After each addition, the reaction is allowed to proceed for 3-5 hours.
- Isolation: The resulting reaction solution is dried by distillation.
- Purification: The residue is recrystallized from water to yield **Levofloxacin N-oxide** with a reported purity of over 99.5%.

This method provides a straightforward and high-yield route to **Levofloxacin N-oxide**, suitable for producing a reference standard.

Below is a graphical representation of the synthesis workflow.

Synthesis Workflow of Levofloxacin N-oxide

[Click to download full resolution via product page](#)Caption: Synthesis workflow for **Levofloxacin N-oxide**.

Spectroscopic Characterization

Detailed spectroscopic data is essential for the unequivocal identification and characterization of **Levofloxacin N-oxide**. While comprehensive, publicly available spectra for **Levofloxacin N-oxide** are limited, this section outlines the expected spectral features and provides data for the parent compound, levofloxacin, for comparative purposes.

Mass Spectrometry

Mass spectrometry is a key technique for confirming the molecular weight of **Levofloxacin N-oxide**.

- Expected Molecular Ion: $[M+H]^+ = 378.14$
- High-Resolution Mass Spectrometry (HRMS): Provides the exact mass, confirming the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. While specific NMR data for **Levofloxacin N-oxide** is not readily available in the public domain, the following table summarizes the ^1H and ^{13}C NMR data for the parent compound, levofloxacin, in DMSO- d_6 . The formation of the N-oxide is expected to induce downfield shifts in the signals of the protons and carbons of the methylpiperazinyl ring.

^1H and ^{13}C NMR Data for Levofloxacin (in DMSO- d_6)

Assignment	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)
H-2	8.66 (s)	147.9
H-5	7.91 (d)	138.9
H-8	7.58 (d)	120.2
H-4'a, H-4'b	4.43 (m)	66.5
H-3'a, H-3'b	4.34 (m)	49.5
H-10', H-12'	3.35 (m)	50.1
H-9', H-13'	2.89 (m)	55.2
CH ₃	2.33 (s)	43.1
C-4	176.5	-
C-6	166.7	-
C-4a	156.9	-
C-7	145.4	-
C-10a	125.8	-
C-5a	111.4	-
C-9	106.3	-

Data is for the parent compound, Levofloxacin, and is provided for reference.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Levofloxacin N-oxide** is expected to be similar to that of levofloxacin, with the addition of a characteristic N-O stretching vibration.

Key IR Absorptions for Levofloxacin

Wavenumber (cm ⁻¹)	Assignment
~3400	O-H stretch (carboxylic acid)
~2900	C-H stretch
~1720	C=O stretch (carboxylic acid)
~1620	C=O stretch (pyridone)
~1300	C-N stretch
~1200	C-F stretch

Data is for the parent compound, Levofloxacin, and is provided for reference. The N-O stretch in **Levofloxacin N-oxide** is expected in the 950-970 cm⁻¹ region.

Biological Activity and Significance

Levofloxacin N-oxide is considered a minor and pharmacologically inactive metabolite of levofloxacin. Its primary significance in drug development is as an impurity and a reference standard for analytical and stability studies of levofloxacin.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, synthesis, and characterization of **Levofloxacin N-oxide**. The information presented is intended to be a valuable resource for scientists and professionals involved in the research and development of fluoroquinolone antibiotics. The provided data and protocols can aid in the identification, synthesis, and analysis of this important metabolite and impurity of levofloxacin.

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